The Pharmacodynamics of Fosinopril in Preclinical Models of Hypertension: An In-depth Technical Guide
The Pharmacodynamics of Fosinopril in Preclinical Models of Hypertension: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacodynamics of fosinopril, a phosphinic acid-containing angiotensin-converting enzyme (ACE) inhibitor, in various preclinical models of hypertension. Fosinopril is a prodrug that is hydrolyzed in vivo to its active metabolite, fosinoprilat, which exerts its antihypertensive effects primarily through the inhibition of the renin-angiotensin-aldosterone system (RAAS).[1][2] This document details the mechanism of action, summarizes key quantitative data from animal studies, outlines experimental protocols, and provides visual representations of relevant pathways and workflows.
Core Mechanism of Action
Fosinopril, through its active metabolite fosinoprilat, is a competitive inhibitor of angiotensin-converting enzyme (ACE), also known as kininase II.[3][4] ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[2][5] Angiotensin II also stimulates the adrenal cortex to secrete aldosterone, which promotes sodium and water retention.[4][6]
By inhibiting ACE, fosinoprilat decreases the production of angiotensin II, leading to vasodilation and a reduction in peripheral vascular resistance, which in turn lowers blood pressure.[5][7] The inhibition of ACE also leads to decreased aldosterone secretion, contributing to a mild diuretic effect.[4] Furthermore, since ACE is also responsible for the degradation of bradykinin, a potent vasodilator, its inhibition by fosinopril may lead to increased bradykinin levels, further contributing to the antihypertensive effect.[3][6]
Quantitative Pharmacodynamic Data in Hypertension Models
The antihypertensive efficacy of fosinopril has been evaluated in several preclinical models of hypertension. The following tables summarize the key quantitative findings from these studies.
Table 1: Effect of Fosinopril on Blood Pressure in Spontaneously Hypertensive Rats (SHR)
| Dose (mg/kg/day) | Route of Administration | Duration of Treatment | Animal Model | Change in Systolic Blood Pressure (SBP) | Reference |
| 1 | Oral (in drinking water) | 6 weeks | SHR | No significant reduction | [1] |
| 10 | Oral | 2 days | SHR | Significant reduction | [5][8] |
| 25 | Oral (in drinking water) | 6 weeks | SHR | Significantly lower than untreated SHR | [1] |
| 30 | Oral | 2 days | SHR | Significant reduction | [5][8] |
| 30 | Oral (twice daily) | 14 days | SHR | Significant lowering of SBP | [5][8] |
Table 2: Effect of Fosinopril on Blood Pressure in Other Hypertensive Animal Models
| Dose | Route of Administration | Duration of Treatment | Animal Model | Change in Arterial Pressure (AP) | Reference |
| 1.5 µmol/kg (0.88 mg/kg) | Oral | Single dose | Sodium-depleted cynomolgus monkeys | Lowered from 115 ± 5 to 99 ± 5 mmHg | [9] |
| 5.0 µmol/kg (2.9 mg/kg) | Oral | Single dose | Sodium-depleted cynomolgus monkeys | Lowered from 116 ± 3 to 87 ± 4 mmHg | [9] |
| 10 mg/kg | Oral | Single dose | Two-kidney, one-clip hypertensive rats | AP fell from 201 ± 9 to 160 ± 7 mmHg | [9] |
| 30 mg/kg | Oral | Single dose | Two-kidney, one-clip hypertensive rats | AP fell from 205 ± 7 to 145 ± 7 mmHg | [9] |
Table 3: Effect of Fosinopril on ACE Inhibition
| Dose | Route of Administration | Time Point | Tissue/Sample | Percent ACE Inhibition | Reference |
| 10 mg | Oral | 4 hours | Human Serum | Not specified, but significant | [10] |
| 10 mg | Oral | 24 hours | Human Serum | ~80% | [10] |
| 16 mg/kg/day | Oral (4 divided doses) | Gestational day 19 | Fetal Rat Lung | 56% reduction in ACE binding | [11] |
| 16 mg/kg/day | Oral (4 divided doses) | Gestational day 19 | Fetal Rat Aorta | 44% reduction in ACE binding | [11] |
| 25 mg/kg | Oral | Various | SHR Tissues (Aorta, Lung, Brain, Kidney, Heart) | Significant and long-lasting in most tissues | [3] |
Experimental Protocols
In Vivo Blood Pressure Measurement in Conscious Rats
This protocol outlines two common methods for measuring blood pressure in conscious rats to assess the antihypertensive effects of fosinopril.
a) Tail-Cuff Method (Non-invasive)
-
Principle: This method indirectly measures systolic blood pressure by occluding blood flow to the tail with an inflatable cuff and detecting the pressure at which blood flow returns upon deflation.[12][13]
-
Apparatus: A rat restrainer, a tail cuff with a pneumatic pulse sensor, a cuff inflator, and a pressure monitoring system.
-
Procedure:
-
Acclimatize the rats to the restrainer and cuff for several days prior to the experiment to minimize stress-induced blood pressure fluctuations.
-
Place the conscious rat in the restrainer.
-
Position the cuff and sensor at the base of the tail.
-
Inflate the cuff to a pressure above the expected systolic blood pressure (e.g., 250 mmHg) to occlude the caudal artery.
-
Slowly deflate the cuff at a constant rate.
-
The pressure at which the pulse reappears is recorded as the systolic blood pressure.
-
Repeat the measurement several times and average the readings to obtain a reliable value.
-
-
Notes: This method is suitable for repeated measurements over a long treatment period. However, it can be susceptible to variability due to animal stress and movement.[12]
b) Radiotelemetry (Invasive)
-
Principle: A surgically implanted telemetry device continuously measures and transmits blood pressure and heart rate data from a freely moving, conscious animal.[14] This is considered a gold standard method.[12]
-
Apparatus: Implantable telemetry transmitter with a pressure-sensing catheter, a receiver, and a data acquisition system.
-
Procedure:
-
Anesthetize the rat (e.g., with pentobarbital, 50 mg/kg IP).[14]
-
Under aseptic surgical conditions, make a midline abdominal incision to expose the abdominal aorta.[14]
-
Insert the catheter of the telemetric device into the aorta and secure it.
-
Place the body of the transmitter in the abdominal cavity.
-
Close the incision and allow the animal to recover from surgery for at least one week before starting the experiment.
-
Record baseline blood pressure.
-
Administer fosinopril according to the study design.
-
Continuously record blood pressure and heart rate data.
-
Ex Vivo Measurement of ACE Activity
This protocol describes a method to determine the inhibitory effect of fosinopril on ACE activity in various tissues from treated animals.
-
Principle: Tissue homogenates are incubated with a synthetic ACE substrate, and the rate of product formation is measured, typically using a fluorometric assay.[3]
-
Procedure:
-
Euthanize the animal at a specified time after fosinopril administration.
-
Rapidly excise the target tissues (e.g., aorta, lung, kidney, heart, brain).
-
Place the tissues in ice-cold buffer and homogenize.
-
Determine the protein concentration of the homogenates.
-
In a multi-well plate, add the tissue homogenate to a reaction buffer containing a fluorogenic ACE substrate (e.g., hippuryl-L-histidyl-L-leucine).
-
Incubate at 37°C for a defined period.
-
Stop the reaction and measure the fluorescence of the product using a plate reader.
-
Calculate the ACE activity and express it as a percentage of the activity in tissues from vehicle-treated control animals.
-
Signaling Pathways and Experimental Workflows
Caption: Mechanism of action of fosinopril on the RAAS.
Caption: Typical experimental workflow for fosinopril studies in SHR.
Conclusion
Fosinopril is a potent ACE inhibitor with well-documented antihypertensive effects in various preclinical models of hypertension. Its mechanism of action is primarily centered on the inhibition of the renin-angiotensin-aldosterone system, leading to reduced angiotensin II levels and subsequent vasodilation. The quantitative data from studies in spontaneously hypertensive rats and other models demonstrate its efficacy in lowering blood pressure. The experimental protocols outlined in this guide provide a framework for the in vivo and ex vivo assessment of fosinopril's pharmacodynamic properties. This comprehensive technical guide serves as a valuable resource for researchers and professionals in the field of cardiovascular drug discovery and development.
References
- 1. Chronic ACE-inhibitor treatment and adrenergic mechanisms in spontaneously hypertensive rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of low and high doses of fosinopril on the structure and function of resistance arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Differentiation of angiotensin-converting enzyme (ACE) inhibitors by their selective inhibition of ACE in physiologically important target organs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measurement of invasive blood pressure in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. pdf.hres.ca [pdf.hres.ca]
- 7. Fosinopril - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. pdf.hres.ca [pdf.hres.ca]
- 9. Blood pressure lowering and renal hemodynamic effects of fosinopril in conscious animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro stability of the inhibition of serum converting enzyme by fosinopril - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ohsu.elsevierpure.com [ohsu.elsevierpure.com]
- 12. Measurement of blood pressure in rats: Invasive or noninvasive methods? - PMC [pmc.ncbi.nlm.nih.gov]
- 13. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 14. Refinement of Telemetry for Measuring Blood Pressure in Conscious Rats - PMC [pmc.ncbi.nlm.nih.gov]
